N-Succinimidyloxycarbonylpropyl Methanethiosulfonate

Description

BenchChem offers high-quality N-Succinimidyloxycarbonylpropyl Methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinimidyloxycarbonylpropyl Methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S2/c1-18(14,15)17-6-2-3-9(13)16-10-7(11)4-5-8(10)12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMLLSNVYXTICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400053 | |

| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-55-4 | |

| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate: A Technical Guide to Reductively Cleavable Bioconjugation

Abstract

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate (MTS-SPDP) is a heterobifunctional crosslinking agent pivotal in the fields of bioconjugation and drug development. Its architecture, featuring a primary amine-reactive N-Hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive methanethiosulfonate (MTS) group, facilitates the precise, covalent linkage of biomolecules. The resultant conjugate is uniquely joined by a disulfide bond, engineered for selective cleavage within the reducing environment of the cell. This guide provides an in-depth exploration of MTS-SPDP, detailing its chemical properties, dual-reactivity mechanism, and strategic applications. We offer field-proven, step-by-step protocols for its use in creating advanced bioconjugates, such as antibody-drug conjugates (ADCs), alongside robust methodologies for their characterization and stability assessment. This document serves as an essential resource for researchers and drug development professionals seeking to leverage reductively labile linkers for targeted therapeutic delivery and advanced proteomics research.

Introduction: The Strategic Role of Cleavable Linkers

The precise covalent linking of biomolecules is a cornerstone of modern biotechnology, enabling the creation of sophisticated tools for diagnostics, imaging, and therapeutics.[1] A key innovation in this field is the development of cleavable linkers, which allow for the release of a conjugated payload under specific physiological conditions.[2] N-Succinimidyloxycarbonylpropyl Methanethiosulfonate, hereafter referred to as MTS-SPDP, belongs to this critical class of reagents.

Unlike stable, non-cleavable linkers, MTS-SPDP forms a disulfide bridge between two molecules. This bond is relatively stable in the oxidative environment of systemic circulation but is susceptible to cleavage by reducing agents.[3] This property is exquisitely exploited in drug delivery, particularly for ADCs. The high intracellular concentration of glutathione (GSH), a natural thiol-containing antioxidant, provides the trigger for releasing a potent cytotoxic drug precisely inside a target cancer cell, thereby minimizing off-target toxicity.[3][4] This guide will deconstruct the science and application of MTS-SPDP, providing the technical foundation for its successful implementation.

Physicochemical Properties and Structure

MTS-SPDP is a small organic molecule designed for efficient bioconjugation in aqueous environments. Its structure is optimized for sequential, controlled reactions with distinct functional groups on proteins, peptides, or other biomolecules.

Chemical Structure:

Table 1: Physicochemical Properties of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate

| Property | Value |

| Alternate Names | MTS-4-NHS |

| CAS Number | 690632-55-4 |

| Molecular Formula | C₉H₁₃NO₆S₂ |

| Molecular Weight | 295.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited aqueous solubility |

| Storage | Store at -20°C, protected from moisture |

Mechanism of Action: A Two-Step Orthogonal Reaction

The utility of MTS-SPDP lies in its two orthogonal reactive ends, which allows for a controlled, stepwise conjugation process. This prevents the undesirable formation of homodimers and ensures a highly specific linkage between the two target molecules.

Step 1: Amine Acylation via NHS Ester

The first step involves the reaction of the NHS ester with a primary amine (-NH₂) on the first biomolecule (e.g., an antibody). Primary amines are found on the N-terminus of polypeptide chains and on the side chain of lysine residues.[1] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.

This reaction is most efficient at a slightly alkaline pH (7.2-8.5). Below this range, the primary amine is protonated (-NH₃⁺) and non-nucleophilic. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[1]

Step 2: Disulfide Formation via Thiol-MTS Reaction

Once the first biomolecule is "activated" with the MTS-SPDP linker, it is introduced to the second biomolecule, which must possess a free sulfhydryl group (-SH), typically from a cysteine residue. The methanethiosulfonate group is an excellent leaving group. The sulfhydryl group of the second molecule attacks the linker's proximal sulfur atom, displacing the methanesulfinate group and forming a stable, yet reducible, disulfide bond.

A key advantage of the MTS group is its high specificity for thiols under mild conditions.[5] This minimizes cross-reactivity with other nucleophilic groups on the protein, ensuring a clean and specific conjugation.

Experimental Protocols: A Self-Validating System

The following protocols are designed as a robust starting point. Causality: Every step is critical; for instance, the immediate use of freshly prepared reagent solutions is paramount because both the NHS ester and MTS moieties are susceptible to hydrolysis over time. Buffer choice is crucial to avoid competing reactions (e.g., Tris buffer contains primary amines and must be avoided in Step 1). All protocols should be optimized for the specific biomolecules involved.

Protocol 1: Two-Step Heteroconjugation (e.g., Antibody to Thiolated Payload)

This is the most common workflow, linking an amine-containing protein (Molecule A) to a sulfhydryl-containing molecule (Molecule B).

Materials:

-

Molecule A (e.g., Antibody): 2-10 mg/mL in Amine-Free Buffer.

-

Amine-Free Buffer: Phosphate Buffered Saline (PBS) or Borate buffer, pH 7.2-8.0.

-

MTS-SPDP Reagent: Stored at -20°C under desiccant.

-

Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Molecule B (e.g., Thiolated Drug/Peptide): In a compatible buffer.

-

Purification System: Size-Exclusion Chromatography (SEC) columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment.

-

Quenching Buffer (Optional): 1 M Glycine or 1 M Tris, pH 8.0.

Step-by-Step Methodology:

Part A: Activation of Molecule A with MTS-SPDP

-

Reagent Preparation: Allow the MTS-SPDP vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.

-

Reaction Setup: In a microcentrifuge tube, combine your Molecule A solution with a 10- to 20-fold molar excess of the MTS-SPDP stock solution. The final concentration of organic solvent should ideally be below 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Purification: Immediately remove excess, non-reacted MTS-SPDP and the NHS byproduct using a desalting column equilibrated with the Amine-Free Buffer. This step is critical to prevent the MTS group from reacting with any free thiols on Molecule A and to stop the reaction. The purified, MTS-activated Molecule A is now ready for the next step.

Part B: Conjugation of Activated Molecule A to Molecule B

-

Reaction Setup: Combine the purified, MTS-activated Molecule A with a 1.5- to 5-fold molar excess of the thiol-containing Molecule B.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time should be determined empirically.

-

Purification: Purify the final conjugate from unreacted molecules and byproducts using SEC. The choice of column resin should be appropriate for the size of the final conjugate.

Characterization of the Final Conjugate

Thorough characterization is essential to validate the success of the conjugation and to understand the properties of the final product.

Table 2: Key Characterization Techniques for MTS-SPDP Conjugates

| Technique | Purpose | Key Information Gained |

| SDS-PAGE | Assess conjugation efficiency and purity | Shift in molecular weight of the conjugate compared to starting materials.[6] |

| Size-Exclusion HPLC (SEC-HPLC) | Determine purity and detect aggregation | Quantifies the percentage of conjugated monomer versus aggregates or fragments. |

| Mass Spectrometry (MS) | Confirm identity and determine Drug-to-Antibody Ratio (DAR) | Provides precise mass of the conjugate, confirming payload attachment and calculating the average number of drugs per antibody.[7] |

| Reversed-Phase HPLC (RP-HPLC) | Assess heterogeneity | Can separate different drug-loaded species after reduction of the antibody, providing insight into the DAR distribution. |

| Functional Assays (e.g., ELISA, Cell Viability) | Confirm biological activity | Ensures the antibody retains its antigen-binding capability and the conjugate demonstrates the desired biological effect (e.g., cytotoxicity).[7] |

Applications in Drug Development: The Reductive Trigger

The primary application of MTS-SPDP is in the creation of bioconjugates where payload release is desired within the cellular environment.

-

Antibody-Drug Conjugates (ADCs): This is the quintessential application. An antibody targets a tumor-specific antigen, and upon internalization into the cancer cell, the high concentration of intracellular glutathione (1-10 mM) rapidly cleaves the disulfide bond, releasing the cytotoxic payload.[4] This targeted release mechanism significantly enhances the therapeutic window of the drug.

-

Pro-drug Development: Small molecule drugs can be temporarily inactivated by conjugation to a larger carrier molecule via an MTS-SPDP linker. The drug is then released and activated in a reducing environment.

-

Probing Protein Interactions: By linking two proteins with MTS-SPDP, their interaction can be studied. The ability to cleave the link with a reducing agent like Dithiothreitol (DTT) allows for the recovery of the individual components for analysis.[8]

Comparative Analysis: MTS-Disulfide vs. Other Linkages

The choice of linker chemistry is a critical design decision in drug development. The stability of the linker directly impacts the pharmacokinetic profile and toxicity of the conjugate.

Table 3: Comparative Stability of Common Bioconjugation Linkers

| Linker Type | Bond Formed | Cleavage Mechanism | Relative In Vivo Stability | Rationale & Insights |

| MTS-SPDP | Disulfide | Reduction (e.g., by Glutathione) | Moderate | Advantage: Enables intracellular, triggered release. Consideration: Stability can be modulated by introducing steric hindrance near the disulfide bond to slow premature reduction in plasma.[4][8] |

| Maleimide | Thioether | Non-cleavable (initially) | High | Advantage: Highly stable bond, suitable for payloads active upon lysosomal degradation of the entire ADC. Consideration: Can undergo retro-Michael reaction in plasma, leading to payload exchange with albumin.[2] |

| Amide (NHS Ester) | Amide | Non-cleavable | Very High | Advantage: Extremely stable, considered a permanent linkage. Consideration: Relies entirely on proteolytic degradation of the carrier protein for payload release.[2] |

| Hydrazone | Hydrazone | Acid Hydrolysis | Low to Moderate | Advantage: Cleavable in the acidic environment of endosomes/lysosomes (pH 5-6). Consideration: Can exhibit instability at physiological pH (7.4), leading to premature release.[9] |

The methanethiosulfonate group is functionally analogous to the pyridyl disulfide group found in the more common SPDP crosslinker. Both react with thiols to form a disulfide bond. The primary difference lies in the leaving group: methanesulfinate for MTS-SPDP and pyridine-2-thione for SPDP. While kinetic data for a direct comparison is sparse, both are highly efficient thiol-reactive groups. The stability of the resulting disulfide bond is identical and is primarily influenced by the steric and electronic environment of the atoms adjacent to the bond, rather than the chemistry used to form it.[3][4]

Conclusion and Future Outlook

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate is a powerful and precise tool for creating advanced bioconjugates with built-in release mechanisms. Its dual-reactivity allows for a controlled and efficient conjugation process, while the resulting disulfide bond provides a crucial balance between stability in circulation and selective cleavage within the target cell. A comprehensive understanding of its reaction mechanism, careful execution of conjugation protocols, and rigorous characterization of the final product are essential for harnessing its full potential. As the demand for highly targeted and "smart" therapeutics continues to grow, the strategic application of reductively cleavable linkers like MTS-SPDP will remain a vital strategy in the development of next-generation biopharmaceuticals.

References

- BenchChem Technical Support Team. (2025). Stability Showdown: A Comparative Guide to Disulfide and Other Covalent Linkages In Vivo. BenchChem.

- Lin, T. H., et al. (2021).

- Levengood, M. R., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(11), 6834–6839.

- BenchChem Technical Support Team. (2025). Stability of Disulfide Linkers at Physiological pH: An In-depth Technical Guide. BenchChem.

- Saito, G., et al. (2015). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Tetrahedron Letters, 56(18), 2339–2342.

- Marvin, J. S., et al. (2016). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates.

- BenchChem Technical Support Team. (2025).

- Lu, Y., et al. (2015). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 220(Pt A), 500–516.

- Giles, G. I., et al. (2004). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Antioxidants & Redox Signaling, 6(1), 55–69.

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

- Kim, J. H., et al. (2014). A chemical conjugate between HER2-targeting antibody fragment and Pseudomonas exotoxin A fragment demonstrates cytotoxic effects on HER2-expressing breast cancer cells. BMB Reports, 47(11), 631–636.

- An, G., et al. (2005). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Protein and Peptide Letters, 12(2), 133–137.

- Lu, D., et al. (2014). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 31(11), 2909–2928.

- Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(7), 2587–2604.

- Li, Y., et al. (2025). Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. Molecules, 30(6), 1234.

- Strop, P. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 17(2), 329–337.

- SYNthesis med chem. (n.d.).

- Kalkhof, S., et al. (2016). Developing a Novel Acidic Residue Reactive and Sulfoxide-containing MS-cleavable Homobifunctional Cross-linker for Probing Protein-Protein Interactions.

- Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893345.

- Ito, T., et al. (2025). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2.

- Liebler, D. C., et al. (2007). Analysis of protein adduction kinetics by quantitative mass spectrometry: competing adduction reactions of glutathione-S-transferase P1-1 with electrophiles. Chemical Research in Toxicology, 20(7), 1037–1044.

- Harlow, E., & Lane, D. (1996). Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS).

- Rühl, M., et al. (2019). Elucidation of chemical modifier reactivity towards peptides and proteins and the analysis of specific fragmentation by MALDI mass spectrometry. Journal of Mass Spectrometry, 54(10), 834–844.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry and Multicomponent Reaction for Linker Diversification of Zinc Dipicolylamine-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate

Executive Summary

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate is a heterobifunctional crosslinking reagent engineered for the precise and sequential conjugation of biomolecules. It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that targets primary amines, and a methanethiosulfonate (MTS) group that specifically reacts with thiols. This dual-reactivity profile enables the formation of a stable, covalent amide bond at one end and a reducible disulfide bond at the other, providing a powerful tool for creating antibody-drug conjugates (ADCs), immobilizing proteins onto surfaces, and studying protein-protein interactions. This guide provides a comprehensive examination of the underlying chemical mechanisms, kinetic considerations, and field-proven protocols essential for the successful application of this versatile reagent in research and drug development.

Introduction: The Architecture of a Heterobifunctional Crosslinker

At its core, N-Succinimidyloxycarbonylpropyl Methanethiosulfonate is an elegant molecular tool designed for controlled chemical biology applications.[1] Its structure consists of three key components:

-

NHS Ester Group: An amine-reactive moiety that forms highly stable amide bonds.

-

Propyl Spacer: An aliphatic linker that provides spatial separation between the conjugated molecules, minimizing steric hindrance.

-

Methanethiosulfonate (MTS) Group: A thiol-reactive moiety that forms a disulfide bond, which is notably cleavable under reducing conditions.

This architecture facilitates a two-step conjugation strategy, allowing for high specificity and control over the crosslinking process.

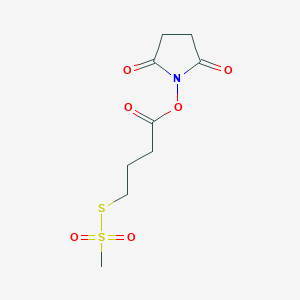

Caption: Chemical structure of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate.

Core Mechanism: A Tale of Two Reactivities

The utility of this crosslinker stems from the distinct and controllable reactivity of its two terminal groups. Understanding the mechanism and optimal conditions for each reaction is paramount for designing successful bioconjugation experiments.

The Amine-Reactive NHS Ester: Forging a Stable Covalent Linkage

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[2] The unprotonated primary amine, acting as a potent nucleophile, attacks the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group to yield a highly stable and essentially irreversible amide bond.[3][4]

Caption: NHS Ester Reaction Mechanism.

Causality Behind Experimental Choices: The Criticality of pH

The efficiency of this reaction is critically dependent on pH.[5][6]

-

At low pH (<7.0): Primary amines are predominantly protonated (-NH₃⁺), which neutralizes their nucleophilicity and significantly slows or prevents the reaction.[7]

-

At optimal pH (7.2-8.5): A sufficient concentration of unprotonated primary amines is available to drive the reaction forward efficiently. The optimal pH is often cited as 8.3-8.5.[5][8]

-

At high pH (>9.0): The competing reaction, hydrolysis of the NHS ester by hydroxide ions, becomes dominant.[3][6] This shortens the half-life of the reagent in solution, reducing conjugation efficiency.[3]

Therefore, maintaining the reaction buffer within the 7.2-8.5 range is a self-validating control; it ensures the target amine is reactive while the crosslinker remains sufficiently stable to participate in the desired conjugation rather than being consumed by hydrolysis.

Data Presentation: Stability of NHS Esters

The hydrolytic stability of the NHS ester is a key parameter for experimental design. The data below underscores the importance of pH and temperature control.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [2][3] |

| 7.0 | Room Temperature | ~1 hour | [2] |

| 8.6 | 4 | 10 minutes | [2][3] |

| >9.0 | Room Temperature | Minutes | [2] |

The Thiol-Reactive Methanethiosulfonate Group: Engineering a Cleavable Disulfide Bridge

The MTS group reacts with sulfhydryl groups (thiols), such as those found in cysteine residues, through a thiol-disulfide exchange mechanism.[9][10] The reaction is highly specific for thiols under mild conditions.[11] The nucleophilic thiolate anion (R-S⁻) from the target molecule attacks the disulfide bond of the MTS reagent. This results in the formation of a new, stable disulfide bond linking the target to the propyl spacer, with the concomitant release of methanesulfinic acid as a byproduct.

Caption: MTS Reaction Mechanism.

Trustworthiness Through Reversibility

A key feature of the MTS-thiol reaction is the formation of a disulfide bond, which can be readily cleaved by common reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[10][11] This reversibility is a cornerstone of many applications, such as the release of a drug from an ADC within the reducing environment of a target cell or the elution of a protein from an affinity matrix.[12][13] The ability to both form and break this bond provides an inherent validation system for the conjugation process.

The reaction rate is dependent on the concentration of the nucleophilic thiolate anion, which is favored at higher pH values.[11] The optimal pH range for this reaction is typically between 7.0 and 8.5, which conveniently overlaps with the optimal range for the NHS ester reaction, although the reactions are performed sequentially.[11][14]

Experimental Design & Protocols: A Self-Validating Workflow

The heterobifunctional nature of MTS-SPDP allows for a controlled, two-step conjugation process that minimizes the formation of unwanted homodimers. The typical strategy involves reacting the more labile NHS ester first with the amine-containing molecule, followed by purification and subsequent reaction with the thiol-containing molecule.

Caption: High-level experimental workflow for two-step bioconjugation.

Detailed Step-by-Step Methodology

This protocol provides a robust framework for conjugating an amine-containing protein (Protein 1) to a thiol-containing protein (Protein 2).

-

Reagent Preparation:

-

Equilibrate the vial of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10-20 mM stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][15]

-

-

Step A: Modification of Protein 1 (Amine Reaction)

-

Prepare Protein 1 at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[15] Crucial: Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.[2][8]

-

Add a 10- to 20-fold molar excess of the dissolved crosslinker stock solution to the protein solution. The final solvent concentration should ideally be kept below 10% to avoid protein denaturation.[2]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[2][15]

-

-

Intermediate Purification:

-

Remove excess, unreacted crosslinker and the NHS byproduct immediately following the incubation. This is essential to prevent the MTS group from reacting with any free thiols on Protein 1 and to avoid interference in the next step.

-

Use a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer into the one desired for the thiol reaction.[15]

-

-

Step B: Conjugation to Protein 2 (Thiol Reaction)

-

Add the purified, MTS-activated Protein 1 to a solution of Protein 2 (containing free thiols) in a suitable buffer (e.g., PBS, pH 7.2-8.0).

-

The molar ratio of activated Protein 1 to Protein 2 should be optimized but can start at 1.5- to 5-fold excess.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[15]

-

-

Quenching and Final Purification (Optional):

-

If desired, the reaction can be quenched by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any remaining MTS groups.

-

Purify the final conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography (SEC).

-

Summary of Critical Experimental Parameters

| Parameter | Recommendation | Rationale & Justification | Source(s) |

| Reaction Buffer | Phosphate, Bicarbonate, HEPES, Borate (pH 7.2-8.5) | Amine-free to prevent competition with the NHS ester. pH range optimizes amine reactivity vs. ester hydrolysis. | [2][3] |

| Reagent Solvent | Anhydrous DMSO or DMF | Required for dissolving the water-insoluble NHS ester before addition to the aqueous reaction. | [5][7] |

| Molar Excess | 10-20 fold (NHS ester step); 1.5-5 fold (MTS step) | Drives the reaction to completion. Must be optimized to control the degree of labeling and avoid protein precipitation. | [2][7] |

| Reaction Time | 30-60 min (NHS ester); 1-4 hours (MTS) | Balances efficient conjugation against potential side reactions or protein degradation. | [2][15] |

| Temperature | Room Temperature or 4°C | Lower temperatures can increase reagent stability and may be preferable for sensitive proteins. | [2] |

| Purification Method | Desalting columns, Dialysis, Size-Exclusion Chromatography | Essential for removing excess reagents between steps and for isolating the final, purified conjugate. | [2][15] |

Conclusion: Synthesizing Expertise for Advanced Bioconjugation

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate provides researchers and drug developers with a highly specific and controllable method for bioconjugation. Its power lies in its dual-mechanism of action, which combines the formation of a robust amide bond with an amine target and a cleavable disulfide bond with a thiol target. By understanding the distinct chemical principles, kinetics, and pH dependencies of each reactive group, scientists can design self-validating and reproducible workflows. The successful application of this reagent, guided by the principles and protocols outlined in this guide, enables the creation of sophisticated bioconjugates for a wide array of applications, from fundamental research to the development of next-generation therapeutics.

References

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

-

Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS. [Link]

-

Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. NIH National Library of Medicine. [Link]

-

Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? | Request PDF. ResearchGate. [Link]

-

Preparation of activated NHS-esters and their reaction with... ResearchGate. [Link]

-

NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION by JESSICA RENEE KNIGHT. Washington State University. [Link]

-

Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) | Request PDF. ResearchGate. [Link]

-

Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. NIH National Library of Medicine. [Link]

-

What is SPDP Crosslinker? AxisPharm. [Link]

-

Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. NIH National Library of Medicine. [Link]

-

Gelation Kinetics and Mechanical Properties of Thiol‐Tetrazole Methylsulfone Hydrogels Designed for Cell Encapsulation. TIB - Leibniz-Informationszentrum Technik und Naturwissenschaften. [Link]

-

Cross-Linker SPDP. Dojindo. [Link]

-

Mastering Protein Conjugation: A Guide to SPDP's Role. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. [Link]

-

A) Selectivity of MTST to thiols. The reactivity with thiols is... | Download Scientific Diagram. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 7. interchim.fr [interchim.fr]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oa.tib.eu [oa.tib.eu]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-Depth Technical Guide to Heterobifunctional Crosslinkers for Amine and Sulfhydryl Coupling

This guide provides a comprehensive overview of the core principles and practical applications of heterobifunctional crosslinking chemistry for the targeted conjugation of amine and sulfhydryl groups. Designed for researchers, scientists, and drug development professionals, this document delivers field-proven insights into the selection, application, and troubleshooting of these powerful bioconjugation reagents.

The Strategic Advantage of Heterobifunctional Crosslinking

In the realm of bioconjugation, precision is paramount. The goal is to create stable, well-defined linkages between biomolecules—such as antibodies, enzymes, or peptides—and other moieties like therapeutic payloads, reporter labels, or solid supports. Heterobifunctional crosslinkers are master tools for achieving this precision. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents feature two distinct reactive ends.[1][2] This fundamental asymmetry is their greatest strength, enabling controlled, sequential reactions that minimize the formation of undesirable products like self-conjugates and polymers.[1][3]

The most prevalent and versatile class of heterobifunctional crosslinkers targets primary amines and sulfhydryl groups.[1][3] This strategy leverages the abundance of lysine residues (with their primary amine-containing side chains) on the surface of most proteins and the relative rarity and specific reactivity of cysteine residues (containing sulfhydryl or thiol groups).[4][5] This combination allows for a highly controlled, two-step conjugation process, which is the cornerstone of many advanced bioconjugation strategies, including the construction of antibody-drug conjugates (ADCs).[1]

The Chemistry of Control: Mechanisms of Action

Success in bioconjugation is built upon a solid understanding of the underlying chemical reactions. For amine-sulfhydryl coupling, two key reactions are employed in a sequential manner: N-hydroxysuccinimide (NHS) ester chemistry for amines and maleimide chemistry for sulfhydryls.

Amine-Reactive Chemistry: The NHS Ester

N-hydroxysuccinimide (NHS) esters are the most widely used reagents for targeting primary amines (-NH₂) found at the N-terminus of proteins and on the side chains of lysine residues.[5][6][7] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[6][8]

Key Reaction Parameters:

-

pH: The reaction efficiency is highly pH-dependent.[9] The optimal pH range is typically 7.2 to 8.5.[5][8] Below this range, the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), slowing the reaction.[9] Above this range, the rate of hydrolysis of the NHS ester itself increases dramatically, competing with the desired amine reaction and reducing conjugation efficiency.[8][9][10] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[8][10]

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate are essential. Buffers containing primary amines, like Tris (TBS) or glycine, will compete for reaction with the NHS ester and must be avoided during the conjugation step.[8][11] However, these buffers can be useful for quenching the reaction once the desired conjugation is complete.[8]

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Sulfhydryl-Reactive Chemistry: The Maleimide Group

The maleimide group is a highly efficient and specific functional group for targeting sulfhydryls (-SH), the functional group in the amino acid cysteine.[4][12] The reaction is a Michael addition, where the thiol acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring.[4] This forms a stable, non-cleavable thioether bond.[12][13]

Key Reaction Parameters:

-

pH: The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[4][13] In this range, the sulfhydryl group is sufficiently nucleophilic, and the reaction is highly specific. At pH values above 7.5, the maleimide group can also react with primary amines (like lysine), leading to a loss of specificity.[13][14] Higher pH also increases the rate of maleimide hydrolysis, rendering it non-reactive.[13]

-

Reducing Agents: Disulfide bonds within a protein must often be reduced to generate free sulfhydryls for conjugation. Thiol-containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) must be completely removed before adding the maleimide-containing crosslinker, as they will compete for the reaction.[15] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and does not require removal prior to the maleimide reaction.[15]

Caption: Maleimide reaction with a sulfhydryl group to form a stable thioether bond.

Anatomy of a Crosslinker: The Spacer Arm

The structure connecting the amine-reactive and sulfhydryl-reactive ends is the spacer arm. This component is not merely a passive linker; its chemical properties are critical determinants of the final conjugate's function.[16]

-

Length and Steric Hindrance: A longer spacer arm can overcome steric hindrance between two large biomolecules, facilitating higher conjugation efficiency and preserving the biological activity of the components.[16][17]

-

Solubility: The hydrophobicity or hydrophilicity of the spacer arm directly impacts the solubility of the crosslinker and the final conjugate.[16][17] Standard crosslinkers like SMCC are hydrophobic and require organic co-solvents (e.g., DMSO, DMF).[17] To improve aqueous solubility, sulfonated (Sulfo-SMCC) or polyethylene glycol (PEG) versions (SM(PEG)n) have been developed.[17][18] Increased hydrophilicity can also reduce protein aggregation.[17]

-

Cleavability: Spacer arms can be designed to be stable (non-cleavable) or labile (cleavable).

-

Non-cleavable linkers form a permanent, stable bond.[19] They are ideal for applications where long-term stability is crucial, such as in diagnostic assays or when the conjugate must remain intact to function.[19][20]

-

Cleavable linkers contain bonds that can be broken under specific conditions, such as by reduction (disulfide bonds), pH change (acid-labile hydrazones), or enzymatic action (peptide sequences).[19][21] This is highly advantageous in applications like drug delivery, where the payload needs to be released from its carrier antibody inside a target cell.[21][]

-

Table 1: Comparison of Common Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Key Features |

| SMCC | 8.3 | No | No | Standard, hydrophobic crosslinker for intracellular applications.[17] |

| Sulfo-SMCC | 8.3 | Yes | No | Sulfonated for water solubility; ideal for cell surface applications as it is membrane-impermeable.[3][17][23] |

| SM(PEG)n | Variable (e.g., 29.1 for n=4) | Yes | No | PEG spacer enhances solubility and reduces immunogenicity and aggregation.[17][18] |

| LC-SMCC | 13.5 | No | No | Features a longer aliphatic spacer arm to reduce steric hindrance. |

| SPDP | 6.8 | No | Yes (reducible) | Contains a disulfide bond in the spacer arm, cleavable by reducing agents like DTT. |

| Sulfo-LC-SPDP | 6.8 | Yes | Yes (reducible) | Water-soluble version of SPDP for cell-surface applications. |

Experimental Workflow: A Two-Step Conjugation Protocol

The primary advantage of heterobifunctional crosslinkers is the ability to perform a two-step conjugation, which provides maximal control over the process.[3][24] The general strategy involves reacting the more labile NHS ester first, purifying the activated intermediate, and then reacting the more stable maleimide group.

Caption: A typical two-step workflow for heterobifunctional crosslinking.

Detailed Protocol: Conjugating an Antibody (Protein A) to a Cysteine-Containing Peptide (Protein B)

Materials:

-

Antibody (Protein A) in an amine-free buffer (e.g., PBS, pH 7.4).

-

Cysteine-containing peptide (Protein B).

-

Heterobifunctional crosslinker (e.g., Sulfo-SMCC).

-

Reaction Buffers:

-

Activation Buffer: Phosphate Buffer, pH 7.2-7.5, with 1-5 mM EDTA.

-

Conjugation Buffer: Same as Activation Buffer.

-

-

Quenching Solution: 1 M Glycine or Tris, pH 7.5.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Anhydrous DMSO or DMF (if using a non-sulfonated crosslinker).

Procedure:

Part 1: Maleimide-Activation of the Antibody (Protein A)

-

Prepare Antibody: Ensure the antibody solution is at a concentration of 1-10 mg/mL in the Activation Buffer. It must be free of any amine-containing preservatives (e.g., sodium azide >0.02% or Tris buffer).[8][11]

-

Prepare Crosslinker: Immediately before use, dissolve the Sulfo-SMCC crosslinker in the Activation Buffer. If using a non-water-soluble crosslinker like SMCC, dissolve it in DMSO first, then add it to the antibody solution.[3]

-

Activation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. The optimal ratio should be determined empirically.[24]

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove Excess Crosslinker: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with Conjugation Buffer. This step is critical to remove unreacted crosslinker, which could otherwise react with and deactivate the sulfhydryl groups on Protein B.

Part 2: Conjugation to the Sulfhydryl-Containing Peptide (Protein B)

-

Prepare Peptide: Dissolve the cysteine-containing peptide in the Conjugation Buffer. If the peptide may have formed disulfide dimers, pre-treat it with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature to ensure free sulfhydryls are available.

-

Conjugation Reaction: Immediately combine the purified maleimide-activated antibody with the sulfhydryl-containing peptide. A slight molar excess of the peptide (1.1- to 5-fold) can be used to drive the reaction.

-

Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quench Reaction (Optional): To stop the reaction and ensure no free maleimide groups remain, add a quenching solution containing a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM. Incubate for 15 minutes.

-

Purification and Storage: Purify the final antibody-peptide conjugate from excess peptide and reaction byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography. Store the purified conjugate under appropriate conditions (e.g., at 4°C or frozen at -80°C).

Characterization and Quantification of Conjugates

Creating the conjugate is only half the battle; verifying its successful formation and characterizing its properties is essential.[25] A multi-faceted approach is often required.

-

SDS-PAGE: A simple and rapid method to visualize conjugation. A successful conjugate will appear as a new band with a higher molecular weight on the gel compared to the unconjugated starting proteins.[26] Comparing reduced and non-reduced samples can confirm disulfide linkage if a cleavable crosslinker was used.

-

UV-Vis Spectroscopy: This technique can be used to determine the average number of molecules conjugated per protein, often called the drug-to-antibody ratio (DAR) in ADC development.[27] However, it provides an average for the entire population and does not reveal the distribution.[27]

-

Mass Spectrometry (MS): ESI-MS is a powerful tool that provides direct measurement of the conjugate's mass.[27] It can resolve different species in the mixture, allowing for the quantification of unconjugated protein, as well as proteins conjugated with one, two, or more molecules.[27][28] This reveals the heterogeneity of the product.[29]

-

Chromatography (SEC, HIC, IEX): Techniques like Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX) can separate unconjugated species, aggregates, and different conjugate populations, providing information on purity and distribution.[28][30]

Troubleshooting Common Crosslinking Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | - Interfering Buffer Components: Presence of primary amines (Tris, glycine) during NHS reaction or thiols (DTT, BME) during maleimide reaction.[11] - Incorrect pH: pH is too low for NHS reaction or outside the optimal 6.5-7.5 range for maleimide reaction.[11] - Hydrolyzed Crosslinker: Reagent was not fresh or was exposed to moisture.[11] - Inactive Protein: Sulfhydryl groups on the target protein have re-oxidized to form disulfides. | - Use amine-free and thiol-free buffers. Perform buffer exchange via desalting or dialysis.[11] - Carefully check and adjust the pH of all reaction buffers.[11] - Always use fresh, high-quality crosslinkers. Prepare stock solutions immediately before use. - Include a non-thiol reducing agent like TCEP in the sulfhydryl-protein buffer.[15] |

| Protein Precipitation/Aggregation | - Hydrophobic Crosslinker: Using a non-PEGylated, non-sulfonated crosslinker can decrease the solubility of the protein.[18] - High Degree of Conjugation: Excessive crosslinking can alter protein conformation and lead to aggregation. | - Switch to a water-soluble crosslinker (e.g., Sulfo-SMCC) or a PEGylated version (SM(PEG)n).[18] - Reduce the molar excess of the crosslinker used in the reaction. Optimize the crosslinker-to-protein ratio. |

| Loss of Protein Activity | - Modification of Critical Residues: The crosslinker may have reacted with an amine or cysteine residue in the protein's active site or binding interface. - Steric Hindrance: The conjugated molecule is sterically blocking the active site. | - If possible, use site-directed mutagenesis to remove reactive residues from critical regions. - Try a crosslinker with a longer spacer arm to increase the distance between the conjugated molecules.[17] |

| Antibody Co-elution in IP | - Incomplete Crosslinking: Not all antibody molecules are covalently attached to the beads.[31] | - After crosslinking, perform a low-pH wash to remove any non-covalently bound antibody before proceeding with the immunoprecipitation.[31] |

References

-

Introduction of the Mass Spread Function for Characterization of Protein Conjugates. ACS Publications. [Link]

-

The Science Behind Sulfhydryl-Reactive Crosslinkers. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Protein Cross-linkers handbook and selection guide. the Wolfson Centre for Applied Structural Biology. [Link]

-

Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. PubMed Central. [Link]

-

Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Unknown Source. [Link]

-

Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. PubMed Central. [Link]

-

Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

-

Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. ACS Publications. [Link]

-

Mass Spectrometric Conjugate Characterization. FUJIFILM Biotechnologies. [Link]

-

Analysis and characterization of protein-drug conjugates?. ResearchGate. [Link]

-

The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]

-

Quantification of conjugation efficiency by flow cytometry. ResearchGate. [Link]

-

Protein Conjugates. BioProcess International. [Link]

-

Heterobifunctional Crosslinkers. Creative Biolabs. [Link]

-

pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PubMed Central. [Link]

-

Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

-

Quantitative synthesis of protein–DNA conjugates with 1:1 stoichiometry. Chemical Communications (RSC Publishing). [Link]

-

Investigation of the Influence of Spacer Arm on the Structural Evolution of Affinity Ligands Supported on Agarose. ResearchGate. [Link]

-

The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype. PubMed. [Link]

-

Can someone advise on how to solve DSP cross-linking problems?. ResearchGate. [Link]

-

Cross-linking Protocols and Methods. Springer Nature Experiments. [Link]

Sources

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. nbinno.com [nbinno.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. nbinno.com [nbinno.com]

- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. purepeg.com [purepeg.com]

- 20. benchchem.com [benchchem.com]

- 21. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 23. 交联剂选择指南 [sigmaaldrich.com]

- 24. benchchem.com [benchchem.com]

- 25. bioprocessintl.com [bioprocessintl.com]

- 26. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate synthesis and structure

An In-Depth Technical Guide to the Synthesis and Structure of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate (MTS-SPDP)

Abstract

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate, commonly referred to as MTS-SPDP or NHS-C4-MTS, is a heterobifunctional crosslinking agent integral to modern bioconjugation, drug delivery, and proteomics research. Its unique architecture, featuring a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive methanethiosulfonate (MTS) group, enables the covalent and sequential linkage of diverse biomolecules. This guide provides a comprehensive overview of MTS-SPDP, detailing a representative synthesis protocol, robust methods for structural characterization, the mechanism of its crosslinking action, and its critical applications in the scientific field. This document is intended for researchers, chemists, and drug development professionals seeking a thorough technical understanding of this versatile reagent.

Introduction: The Role of MTS-SPDP in Bioconjugation

In the landscape of bioconjugate chemistry, the ability to link distinct molecular entities with precision and stability is paramount. Heterobifunctional crosslinkers are the enabling tools for this task, and MTS-SPDP has emerged as a valuable reagent in this class. Its power lies in its orthogonal reactivity: one end reacts with primary amines, such as the ε-amino group of lysine residues in proteins, while the other end specifically targets sulfhydryl groups, found in cysteine residues.

This dual reactivity is particularly advantageous in multi-step conjugation strategies where controlled, sequential reactions are necessary to prevent undesirable polymerization or self-conjugation.[1] A primary application for MTS-SPDP is in the construction of Antibody-Drug Conjugates (ADCs), where it serves as a stable, non-cleavable linker connecting a cytotoxic payload to a monoclonal antibody.[2][3][4] This guide elucidates the foundational chemistry of MTS-SPDP, providing the technical basis for its synthesis and application.

Chemical Structure and Properties

The structure of MTS-SPDP is defined by a propyl (C3) spacer arm separating the two reactive moieties. The NHS ester provides amine reactivity, while the MTS group allows for the formation of a stable disulfide bond with a free thiol.

Table 1: Physicochemical Properties of MTS-SPDP

| Property | Value | Source |

| CAS Number | 690632-55-4 | [5][6] |

| Molecular Formula | C₉H₁₃NO₆S₂ | [4][5] |

| Molecular Weight | 295.33 g/mol | [4][5] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [7] |

| Storage | Store at -20°C, protected from moisture | [8] |

Synthesis of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate

The synthesis of MTS-SPDP is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The strategy outlined here involves two principal stages: first, the synthesis of the methanethiosulfonate-functionalized carboxylic acid intermediate, and second, the activation of this intermediate with N-hydroxysuccinimide (NHS) to form the final amine-reactive product.

Synthesis Workflow Overview

The workflow begins with commercially available starting materials and proceeds through a key intermediate to the final product. The rationale is to first install the stable MTS moiety onto the propyl backbone and then introduce the more labile NHS ester in the final step to minimize hydrolysis.

Sources

- 1. youtube.com [youtube.com]

- 2. N-Succinimidyloxycarbonylpropyl methanethiosulfonate (NHS-C4-MTS) | ADC连接子 | MCE [medchemexpress.cn]

- 3. N-Succinimidyloxycarbonylpropyl methanethiosulfonate 690632-55-4 | MCE [medchemexpress.cn]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. N-SUCCINIMIDYLOXYCARBONYLPROPYL METHANETHIOSULFONATE | 690632-55-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to MTS-4-NHS Ester: A Heterobifunctional Crosslinker for Amine to Sulfhydryl Conjugation

This guide provides a comprehensive technical overview of MTS-4-NHS Ester, a heterobifunctional crosslinking agent designed for the covalent conjugation of amine- and sulfhydryl-containing biomolecules. We will delve into the distinct reactivity of its two functional ends—the N-hydroxysuccinimide (NHS) ester and the methanethiosulfonate (MTS) group—and provide the causal framework behind robust and reproducible bioconjugation protocols. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to leverage this powerful tool in applications ranging from protein interaction studies to the synthesis of antibody-drug conjugates (ADCs).

Introduction: The Power of Controlled Heterobifunctional Crosslinking

In the intricate landscape of bioconjugation, precision is paramount. Heterobifunctional crosslinkers are advanced reagents engineered to bridge two different biomolecules with high specificity, minimizing the uncontrolled polymerization that can plague homobifunctional approaches.[1] MTS-4-NHS Ester (N-Succinimidyloxycarbonylpropyl Methanethiosulfonate) epitomizes this class of reagents.[2][3] It possesses two distinct reactive moieties separated by a four-carbon spacer arm:

-

An N-hydroxysuccinimide (NHS) ester that targets primary amines (-NH₂).

-

A methanethiosulfonate (MTS) group that targets sulfhydryls (-SH).

This dual reactivity allows for directed, sequential conjugation, enabling the precise assembly of complex biomolecular architectures. For instance, an antibody can be modified via its lysine residues using the NHS ester, and then this activated antibody can be conjugated to a sulfhydryl-containing molecule, such as a cysteine-engineered protein or a therapeutic payload.[4][5]

Below is the chemical structure of MTS-4-NHS Ester.

Caption: Chemical structure of MTS-4-NHS Ester (CAS 690632-55-4).

PART 1: The Amine-Reactive Moiety (NHS Ester)

The N-hydroxysuccinimide ester is one of the most prevalent functional groups for modifying primary amines in biomolecules.[6] Its utility stems from its ability to form stable amide bonds under mild, aqueous conditions that preserve protein structure and function.[7]

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) as a stable leaving group and forming a robust amide bond.[1]

Caption: Reaction mechanism of the NHS ester moiety with a primary amine.

The Critical Role of pH: Balancing Reactivity and Stability

The pH of the reaction buffer is the single most critical parameter governing the success of an NHS ester conjugation.[6]

-

Low pH (<7.0): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.

-

Optimal pH (7.2 - 8.5): This range provides a crucial balance. A sufficient concentration of the amine is deprotonated and reactive (-NH₂), while the rate of hydrolysis of the NHS ester remains manageable.[1]

-

High pH (>9.0): While amine reactivity increases, the competing hydrolysis reaction, where water acts as a nucleophile, accelerates dramatically. This consumes the NHS ester, reducing conjugation efficiency.[8]

The half-life of a typical NHS ester can decrease from hours at pH 7 to mere minutes at pH 9. This underscores the importance of precise pH control and timely execution of the reaction.

Data Presentation: Buffer Selection and Reaction Conditions

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Reaction pH | 7.2 - 8.5 (Optimal: 8.0-8.5) | Balances amine nucleophilicity with NHS ester stability. For sensitive proteins, starting at pH 7.2-7.5 with a longer incubation time can be a successful strategy. |

| Buffer Type | Phosphate, Bicarbonate, HEPES, Borate | Crucial: Must be free of primary amines. Buffers like Tris and glycine are incompatible as they will compete for reaction with the NHS ester.[8] |

| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (30-60 min). 4°C can be used for sensitive proteins or to slow hydrolysis during longer incubations (2-4 hours). |

| NHS Ester Prep | Dissolve in anhydrous DMSO or DMF immediately before use | NHS esters are moisture-sensitive. Prepare a concentrated stock (e.g., 10 mM) and add it to the aqueous protein solution to minimize organic solvent concentration (<10%).[6] |

PART 2: The Sulfhydryl-Reactive Moiety (MTS)

The methanethiosulfonate (MTS) group is a highly efficient and specific reagent for modifying sulfhydryl groups, primarily found in the side chains of cysteine residues.[9][10]

Mechanism of Action: Thiol-Disulfide Exchange

MTS reagents react rapidly with the thiolate anion (R-S⁻) of a cysteine residue. The reaction is a thiol-disulfide exchange where the sulfhydryl group attacks the sulfur atom of the MTS reagent, displacing methanesulfinic acid and forming a stable, new disulfide bond.[9][11]

Caption: Reaction mechanism of the MTS moiety with a sulfhydryl group.

Key Experimental Considerations

-

Specificity and Rate: The reaction is highly specific for sulfhydryls and is significantly faster than competing reagents like maleimides or iodoacetamides.[9] Complete modification can often be achieved in minutes.[9][12]

-

pH Dependence: The reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion (R-S⁻) increases. However, MTS reagents are effective over a broad pH range (typically 6.5-8.0).

-

Stability: MTS reagents are prone to hydrolysis in aqueous solutions.[9][10] Therefore, stock solutions should be prepared fresh in an anhydrous solvent like DMSO and used immediately.

-

Reversibility: A key advantage of the resulting disulfide bond is its reversibility. The linkage can be cleaved using excess reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which can be useful for applications requiring payload release.[9][10]

PART 3: The Synergistic Workflow: A Protocol for Sequential Conjugation

The true power of MTS-4-NHS Ester lies in its ability to facilitate a controlled, two-step conjugation process. This sequential approach is critical for preventing the formation of unwanted homodimers and ensuring the precise linkage of Molecule A (amine-containing) to Molecule B (sulfhydryl-containing).

Caption: Workflow for sequential conjugation using MTS-4-NHS Ester.

Detailed Experimental Protocol: Protein-Protein Conjugation

This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing a free cysteine).

Materials:

-

Protein A (in amine-free buffer, e.g., PBS, pH 7.5)

-

Protein B (with a free sulfhydryl, may require pre-reduction if cysteines are oxidized)

-

MTS-4-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Step 1: Activation of Protein A with MTS-4-NHS Ester

-

Prepare Protein A: Ensure Protein A is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

-

Prepare MTS-4-NHS Ester Stock: Immediately before use, dissolve MTS-4-NHS Ester in anhydrous DMSO to create a 10 mM stock solution.

-

Initiate Reaction: Add a 10- to 20-fold molar excess of the MTS-4-NHS Ester stock solution to the Protein A solution. Vortex gently to mix.

-

Causality Insight: A molar excess drives the reaction to completion, ensuring a high degree of activation on Protein A. The optimal ratio may require empirical determination.

-

-

Incubate: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove Excess Reagent: Immediately following incubation, remove non-reacted MTS-4-NHS Ester using a desalting column equilibrated with Reaction Buffer (pH 7.5). This step is critical to prevent the NHS ester from reacting with Protein B in the next step and to avoid MTS-MTS reactions. The eluted protein is now Activated Protein A .

Step 2: Conjugation of Activated Protein A to Protein B

-

Prepare Protein B: If necessary, reduce any disulfide bonds on Protein B to ensure a free sulfhydryl is available. This can be done with a mild reducing agent like TCEP, followed by removal of the reducing agent via a desalting column.

-

Initiate Conjugation: Combine Activated Protein A with Protein B in a 1:1 to 1:5 molar ratio (Activated A:B). The optimal ratio depends on the desired final product and should be determined empirically.

-

Incubate: Incubate the mixture for 1-2 hours at room temperature with gentle mixing.

-

Quench Reaction (Optional but Recommended): To block any unreacted sulfhydryl groups on Protein B, a quenching reagent like N-ethylmaleimide (NEM) can be added.

-

Purification: Purify the final conjugate from unreacted Protein A and Protein B using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.

Self-Validation: The success of each step can be validated. After Step 1, Ellman's reagent can be used to confirm the presence of the reactive MTS group on Activated Protein A. The final conjugate in Step 2 can be analyzed by SDS-PAGE, where a new band of higher molecular weight corresponding to the A-B conjugate should be visible.

PART 4: Troubleshooting and Authoritative Grounding

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency in Step 1 | - Inactive NHS ester due to hydrolysis. - Primary amines in the buffer (e.g., Tris). - Suboptimal pH. | - Prepare fresh MTS-4-NHS Ester solution immediately before use.[9] - Perform buffer exchange into an amine-free buffer (e.g., PBS).[8] - Ensure reaction pH is between 7.2 and 8.5.[6] |

| No Conjugate Formation in Step 2 | - Incomplete removal of excess crosslinker after Step 1. - Absence of free sulfhydryls on Protein B. - Hydrolysis of the MTS group on Activated Protein A. | - Use a desalting column to efficiently remove all non-reacted reagent. - Pre-treat Protein B with a reducing agent (e.g., TCEP) and remove it before conjugation. - Proceed to Step 2 immediately after purifying Activated Protein A.[9] |

| Precipitation of Protein | - High concentration of organic solvent (DMSO/DMF). - Protein instability under reaction conditions. | - Keep the final concentration of the organic solvent below 10%. - Perform the reaction at 4°C or screen different buffer conditions. |

References

-

Uptima. (n.d.). MTS reagents. Interchim. Retrieved from [Link]

-

Uptima. (n.d.). MTS reagents. Retrieved from [Link]

-

Kudling, T., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Reaction of the methanethiosulfonate (MTS) spin label with a sulfhydryl group... [Image]. Retrieved from [Link]

-

Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 626, 169-185. Retrieved from [Link]

-

PubMed. (1993). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Biochimica et Biophysica Acta, 1149(1), 157-62. Retrieved from [Link]

-

PubMed. (1987). The role of sulfhydryl groups in permitting transformation and DNA binding of the glucocorticoid receptor. Journal of Biological Chemistry, 262(15), 7131-41. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of preincubation with methanethiosulfonate (MTS) reagents... [Image]. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

-

Dempsey, D. R., et al. (2019). N-terminal protein labeling with N-hydroxysuccinimide esters... Methods in Enzymology, 626. Retrieved from [Link]

-

MCE (MedChemExpress). (n.d.). N-Succinimidyloxycarbonylpropyl methanethiosulfonate (Japanese). Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents Technical Handbook. Retrieved from [Link]

Sources

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. scbt.com [scbt.com]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. lumiprobe.com [lumiprobe.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. interchim.fr [interchim.fr]

- 9. ttuhsc.edu [ttuhsc.edu]

- 10. interchim.fr [interchim.fr]

- 11. researchgate.net [researchgate.net]

- 12. biotium.com [biotium.com]

The Critical Role of the Spacer Arm in MTS Probes: A Technical Guide to Optimizing Experimental Design

Introduction

In the intricate field of protein biochemistry and drug development, the ability to probe molecular architecture and function is paramount. The Substituted Cysteine Accessibility Method (SCAM) has become an indispensable tool for this purpose, allowing researchers to map the topology of protein surfaces, particularly within the aqueous pores of ion channels.[1][2] Central to this technique are methanethiosulfonate (MTS) reagents, which exhibit specific reactivity towards the sulfhydryl groups of cysteine residues.[1] While significant attention is often paid to the reactive MTS headgroup and the reporter payload, the connecting linker—the spacer arm—is a critical determinant of experimental success that is frequently overlooked.

The length, flexibility, and chemical composition of this spacer arm are not passive features; they actively dictate the probe's reach, solubility, and interaction kinetics.[3] Mischaracterizing or failing to optimize the spacer arm can lead to ambiguous data, false negatives, or misinterpreted functional outcomes. This guide provides an in-depth exploration of the MTS spacer arm, moving beyond mere protocol to explain the underlying causality of its influence. We will dissect its molecular role, provide field-proven strategies for probe selection, and detail a self-validating experimental workflow to empower researchers to harness the full potential of cysteine accessibility studies.

Part 1: The Molecular Architecture of an MTS Probe

An MTS probe is a modular tool comprising three distinct components. Understanding the function of each part is essential to appreciating the role of the spacer arm that connects them.

The Reactive Headgroup: Methanethiosulfonate

The MTS moiety is the functional business end of the probe. It reacts specifically and rapidly with the thiolate anion (R-S⁻) of a deprotonated cysteine, forming a stable disulfide bond (R-S-S-Probe). This covalent modification effectively tethers the rest of the probe to a specific, genetically introduced cysteine residue on the protein of interest.[4] The high specificity of this reaction is the foundation of the SCAM technique.[1]

The Spacer Arm: The Critical Linker

The spacer arm is the structural bridge connecting the MTS headgroup to the functional payload. Its design can vary significantly, from simple, hydrophobic alkyl chains to complex, hydrophilic polyethylene glycol (PEG) polymers.[5][6] As this guide will elaborate, the spacer's length—the physical distance it creates between the protein backbone and the payload—and its chemical nature are key variables that must be matched to the experimental hypothesis.[7]

The Functional Payload: The Reporter or Modulator

The payload is the component that allows for detection or functional manipulation of the target protein after successful labeling. Payloads can range from simple charged groups that physically occlude an ion channel pore, to biotin tags for affinity purification and detection, or fluorophores for imaging applications.[1] In the context of drug development, the payload could be a pharmacophore designed to modulate protein activity once tethered to a specific site.

Part 2: Implications of Spacer Arm Length on Experimental Outcomes

The choice of spacer arm is a strategic decision that directly impacts the data obtained. Its properties influence four key experimental parameters: reach, flexibility, solubility, and the functional consequences of labeling.

Reach and Accessibility: Probing Molecular Topography

The most direct consequence of spacer arm length is the physical "reach" of the probe. A longer spacer arm allows the reactive MTS headgroup to access cysteine residues that may be located deep within a protein crevice, at the bottom of a channel pore, or behind a sterically hindering loop.[1] Conversely, a short spacer arm provides higher-resolution data about surface-exposed residues, as it cannot reach buried sites.

Causality: This creates a fundamental trade-off between reach and precision. If the experimental goal is to determine whether a residue is at the protein-water interface, a short-arm probe is ideal. If the goal is to map the dimensions of a deep binding pocket, a series of probes with varying spacer arm lengths can serve as molecular rulers to measure the distance from the pocket's entrance to the target cysteine.[8] Slower rates of modification can indicate that an introduced cysteine is not on a freely accessible surface but is partially buried, requiring the probe to navigate a more tortuous path.[1]

Caption: A long spacer arm enables the probe to reach a buried cysteine residue, while a short spacer arm cannot.

Flexibility and Rotational Freedom

The chemical composition of the spacer arm dictates its flexibility. Simple alkyl chains offer significant rotational freedom, allowing the payload to explore a wider conformational space. In contrast, more rigid spacers (e.g., those containing cyclic structures) restrict this movement.[3]

Expertise Insight: This flexibility can significantly impact reaction kinetics. A highly flexible spacer may allow the reactive headgroup to orient itself optimally for attack on the target thiol, potentially increasing the labeling rate. However, excessive flexibility can also be a detriment, as it can increase the entropic cost of binding if the payload has a secondary interaction site on the protein.

Solubility and Non-Specific Binding

The spacer arm is a primary determinant of the probe's overall solubility. Hydrophobic alkyl spacers can decrease a probe's solubility in aqueous buffers and increase its propensity for non-specific binding to hydrophobic patches on proteins or lipid membranes.[9] This is a major source of experimental noise and can lead to false positives.

Trustworthiness: Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), is a field-proven strategy to mitigate these issues. The PEG chain's affinity for water helps keep the probe in solution and minimizes non-specific interactions, ensuring that the observed signal is a true result of specific cysteine labeling.[5] Using a hydrophilic and rigid spacer favors an extended conformation with a solvated ligand, whereas increasing length with hydrophobic groups can cause the ligand to adsorb onto the support matrix.[3]

Functional Consequences of Payload Tethering

The spacer arm determines the final location and range of motion of the payload relative to the protein surface. This is critically important when the payload is designed to have a functional effect, such as blocking an ion channel or activating a receptor. A short spacer will tether the payload close to the labeling site, while a longer spacer allows it to "sweep" over a larger area, potentially interacting with multiple sites and leading to different or off-target functional outcomes.

Part 3: Experimental Design and Protocol Considerations